

ZAP-180013: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ZAP-180013	
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An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel ZAP-70 Inhibitor

Introduction: **ZAP-180013** is a potent and selective inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), **ZAP-180013** presents a promising avenue for the development of therapeutics for autoimmune diseases and other immune-related disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ZAP-180013**, including detailed experimental protocols and visualizations of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

ZAP-180013, with the chemical name 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide, possesses a unique molecular architecture that facilitates its inhibitory activity. Its key physicochemical properties are summarized in the table below for easy reference.



Property	Value	Reference
IUPAC Name	5-Chloro-N-[(4- chlorophenyl)methyl]-2- (ethylsulfonyl)-N-(2- furanylmethyl)-4- pyrimidinecarboxamide	[1]
Molecular Formula	C19H17Cl2N3O4S	[1]
Molecular Weight	454.32 g/mol	[1]
CAS Number	873080-25-2	[1]
Appearance	White to off-white solid	[1]
Purity	≥98%	[1]
Solubility	Soluble in DMSO (up to 250 mg/mL with sonication)	[2]
SMILES	CCS(=O) (=O)c1nc(C(=O)N(Cc2ccc(Cl)c c2)Cc2occc2)c(Cl)cn1	[3]
InChI Key	GTWKIPDKVRLUKN- UHFFFAOYSA-N	[3]

Biological Activity and Mechanism of Action

ZAP-180013 functions as a specific inhibitor of ZAP-70, a key kinase in the T-cell activation cascade. Its primary mechanism of action is the disruption of the crucial interaction between the tandem SH2 domains of ZAP-70 and the phosphorylated ITAMs of the T-cell receptor ζ -chain.[3] This inhibition prevents the recruitment and subsequent activation of ZAP-70 at the plasma membrane, thereby blocking downstream signaling events that lead to T-cell proliferation and effector functions.

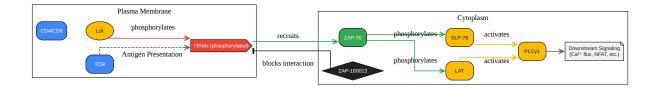
The inhibitory potency of **ZAP-180013** has been quantified using in vitro assays, revealing its effectiveness in blocking ZAP-70 activity.



Assay Type	IC50 Value	Reference
Fluorescence Polarization Assay	1.8 μΜ	[3]
TR-FRET Assay	9.6 μΜ	[2]

T-Cell Receptor Signaling Pathway and the Role of ZAP-180013

The activation of T-cells via the TCR is a tightly regulated process involving a cascade of phosphorylation events. The following diagram illustrates the canonical TCR signaling pathway and the point of intervention for **ZAP-180013**.



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TCR Signaling Pathway and ZAP-180013 Inhibition

Experimental Protocols Chemical Synthesis of ZAP-180013

A detailed, step-by-step synthesis protocol for **ZAP-180013** is not publicly available in the cited literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted pyrimidine carboxylic acid with a substituted amine. The synthesis of similar pyrimidine carboxamide derivatives often involves the activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling reagents) followed by reaction with the



appropriate amine. The ethylsulfonyl and chloro substituents on the pyrimidine ring, as well as the chloro and furanylmethyl groups on the amine, would be introduced through multi-step synthetic sequences starting from commercially available precursors.

In Vitro Inhibition Assay: Fluorescence Polarization

The IC₅₀ of **ZAP-180013** was determined using a fluorescence polarization (FP) assay, which measures the disruption of the ZAP-70/ITAM interaction. The following is a generalized protocol based on the methodology described by Visperas et al.

Objective: To determine the concentration of **ZAP-180013** required to inhibit 50% of the binding between the ZAP-70 tandem SH2 domain and a fluorescently labeled, phosphorylated ITAM peptide.

Materials:

- Recombinant ZAP-70 protein (tandem SH2 domain)
- Fluorescently labeled, dually phosphorylated ITAM peptide (e.g., TAMRA-labeled pITAM)
- ZAP-180013 stock solution in DMSO
- Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- 384-well, low-volume, black microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare Reagent Solutions:
 - Dilute the ZAP-70 protein to the desired final concentration in assay buffer.
 - Dilute the fluorescently labeled pITAM peptide to the desired final concentration in assay buffer.



 Prepare a serial dilution of ZAP-180013 in DMSO, and then dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

Assay Plate Setup:

- Add a fixed volume of the ZAP-70 protein solution to each well.
- Add the serially diluted ZAP-180013 solutions to the corresponding wells.
- Include control wells:
 - No inhibitor control: Add assay buffer with DMSO instead of the inhibitor solution.
 - No protein control (for baseline polarization): Add assay buffer instead of the ZAP-70 solution.

Incubation:

- Add the fluorescently labeled pITAM peptide solution to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

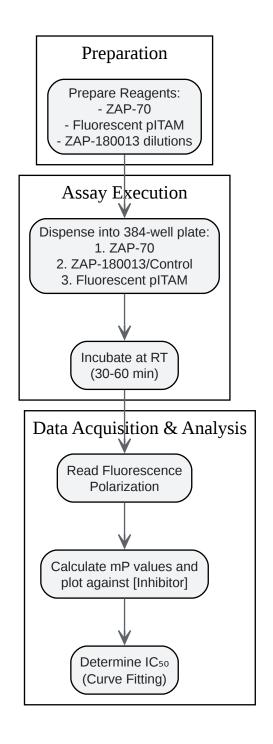
Measurement:

 Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

Data Analysis:

- Calculate the anisotropy or millipolarization (mP) values for each well.
- Plot the mP values against the logarithm of the ZAP-180013 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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Fluorescence Polarization Assay Workflow

Cell-Based Assay: Inhibition of ZAP-70 Phosphorylation in Jurkat Cells

Foundational & Exploratory





The cellular activity of **ZAP-180013** can be assessed by its ability to inhibit the phosphorylation of ZAP-70 and its downstream targets in a relevant cell line, such as Jurkat T-cells.

Objective: To evaluate the effect of **ZAP-180013** on the phosphorylation of ZAP-70 and its substrates following T-cell receptor stimulation.

Materials:

- Jurkat T-cells
- ZAP-180013 stock solution in DMSO
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- TCR stimulating agents (e.g., anti-CD3/CD28 antibodies)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies for Western blotting: anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-LAT, anti-LAT, etc.
- SDS-PAGE and Western blotting reagents and equipment

Procedure:

- Cell Culture and Treatment:
 - Culture Jurkat cells to the desired density.
 - Pre-incubate the cells with varying concentrations of ZAP-180013 or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
- TCR Stimulation:
 - Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-10 minutes) at 37°C.
- Cell Lysis:

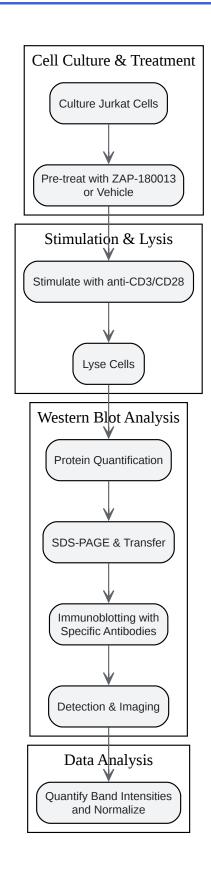


- Pellet the cells by centrifugation and wash with cold PBS.
- · Lyse the cells in lysis buffer on ice.
- Clarify the lysates by centrifugation to remove cellular debris.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Normalize the protein lysates and separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ZAP-70, ZAP-70).
 - Incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
- Compare the phosphorylation levels in ZAP-180013-treated cells to the vehicle-treated control to determine the inhibitory effect.





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Cell-Based Assay Workflow



Conclusion

ZAP-180013 is a valuable research tool for investigating the intricacies of T-cell signaling and holds significant potential as a lead compound for the development of novel immunomodulatory therapies. Its well-defined mechanism of action, coupled with its potent inhibitory activity, makes it an attractive candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of **ZAP-180013**.

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- To cite this document: BenchChem. [ZAP-180013: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683543#zap-180013-chemical-structure-and-properties]

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